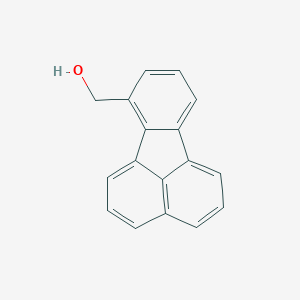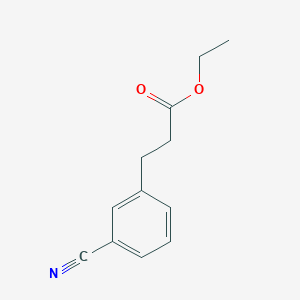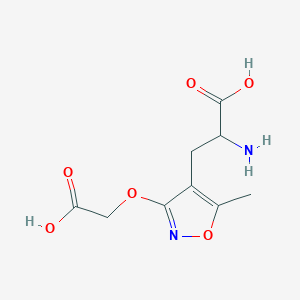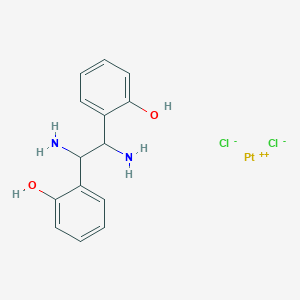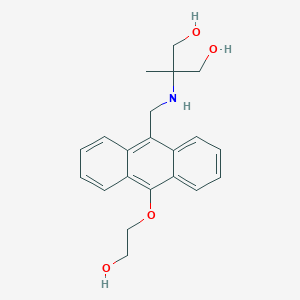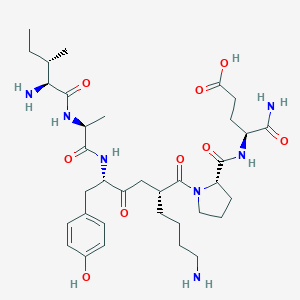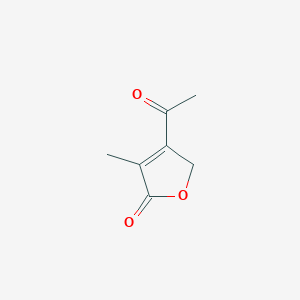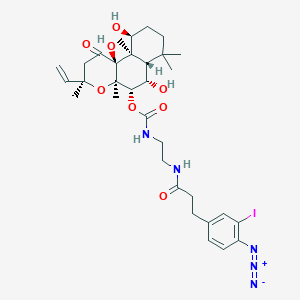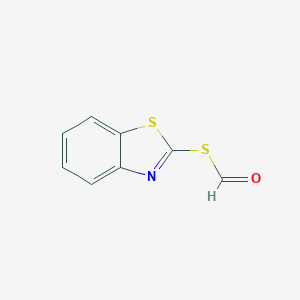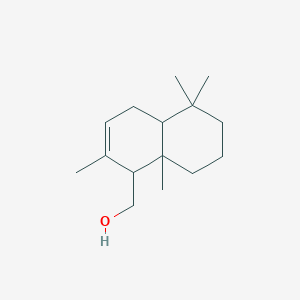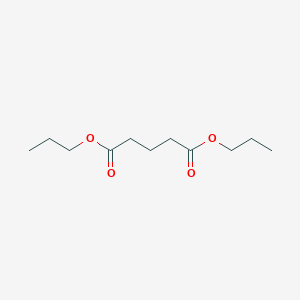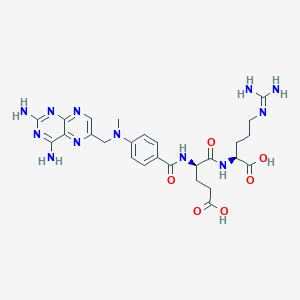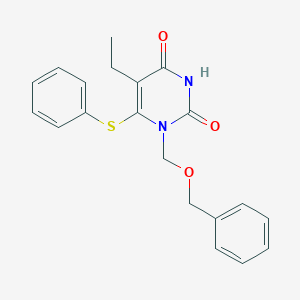
SODIUM HEXAMETAPHOSPHATE
Overview
Description
SODIUM HEXAMETAPHOSPHATE, also known as this compound, is a chemical compound that consists of a mix of polymeric metaphosphates. It is a hexamer that contains repeated units of sodium metaphosphate (NaPO₃)₆. This compound is soluble in water and is commonly used as a water softener to reduce the effects of hard water by removing or masking the effect of dissolved ions .
Mechanism of Action
Target of Action
SHMP primarily targets calcium and magnesium ions in water . It acts as a sequestrant, binding these ions to reduce water hardness . In addition, it targets metal ions, particularly alkali metal ions, preventing the precipitation of hardly soluble salts of alkali metal .
Mode of Action
SHMP interacts with its targets by forming soluble complexes . This interaction reduces the hardness of water by sequestering calcium and magnesium ions . It also acts as a dispersant, facilitating the suspension of solids in solutions .
Biochemical Pathways
This process involves the increase in cytoplasmic calcium concentration, leading to various intracellular changes .
Pharmacokinetics
It is known that shmp is highly soluble in water , which could influence its bioavailability.
Result of Action
The primary result of SHMP’s action is the softening of water, which is achieved by reducing the concentration of calcium and magnesium ions . In addition, it prevents iron and copper staining in water . In the context of mammalian cells, SHMP can induce a rise in calcium concentration, leading to the formation of pronuclei and the development of two-cell embryos .
Action Environment
The action of SHMP can be influenced by environmental factors. For instance, it is more effective in a well-ventilated area . Moreover, the pH of the solution can affect its performance. Sodium carbonate is sometimes added to SHMP to raise the pH to 8.0–8.6, which produces a number of SHMP products used for water softening and detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium hexametaphosphate is synthesized through a thermal process involving monosodium orthophosphate. Initially, monosodium orthophosphate is heated to generate sodium acid pyrophosphate: [ 2NaH₂PO₄ \rightarrow Na₂H₂P₂O₇ + H₂O ] Further heating of sodium acid pyrophosphate results in the formation of this compound: [ 3Na₂H₂P₂O₇ \rightarrow (NaPO₃)₆ + 3H₂O ] This process involves rapid cooling to stabilize the hexametaphosphate structure .
Industrial Production Methods
In industrial settings, this compound is produced by heating a mixture of soda ash and food-grade phosphoric acid. The resulting product is a complex phosphate glass that consists of a distribution of polyphosphate chain lengths .
Chemical Reactions Analysis
Types of Reactions
Sodium hexametaphosphate undergoes hydrolysis in aqueous solutions, particularly under acidic conditions and heat, to form sodium trimetaphosphate and sodium orthophosphate . The compound can also react with calcium and magnesium ions in hard water to form soluble complexes, thereby preventing the formation of scale and deposits .
Common Reagents and Conditions
Hydrolysis: Occurs in the presence of water, especially under acidic conditions.
Complex Formation: Reacts with calcium and magnesium ions in hard water.
Major Products Formed
Hydrolysis Products: Sodium trimetaphosphate and sodium orthophosphate.
Complex Formation Products: Soluble complexes with calcium and magnesium ions.
Scientific Research Applications
Sodium hexametaphosphate has a wide range of applications in various fields:
Chemistry: Used as a dispersing agent in the production of ceramics and enamels.
Biology: Employed in the preparation of solutions for biological research.
Medicine: Utilized in toothpaste to reduce tartar formation.
Industry: Applied in water treatment to prevent scale formation and corrosion in pipes and equipment.
Comparison with Similar Compounds
Similar Compounds
- Sodium trimetaphosphate
- Tetrasodium pyrophosphate
- Pentasodium triphosphate
Uniqueness
Sodium hexametaphosphate is unique due to its ability to form long-chain polyphosphate structures, which enhances its effectiveness as a water softener and dispersing agent. Its high solubility in water and ability to form stable complexes with multivalent cations make it particularly valuable in industrial and household applications .
Properties
CAS No. |
10124-56-8 |
|---|---|
Molecular Formula |
H6NaO18P6 |
Molecular Weight |
502.87 g/mol |
IUPAC Name |
hexasodium;2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide |
InChI |
InChI=1S/Na.H6O18P6/c;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h;(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
FVFHXLBTPAOQHD-UHFFFAOYSA-N |
SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
OP1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)O)O)O)O)O.[Na] |
Key on ui other cas no. |
10124-56-8 |
physical_description |
Dry Powder; Liquid; NKRA |
Related CAS |
14550-21-1 |
Synonyms |
Calgon polymetaphosphate sodium hexametaphosphate sodium polymetaphosphate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SODIUM HEXAMETAPHOSPHATE acts as a dispersing agent by increasing the electrostatic repulsion between soil particles. It achieves this by adsorbing onto the negatively charged surfaces of clay particles, neutralizing their charge, and preventing them from aggregating. [, , , , ] This allows for accurate particle size analysis using methods like the hydrometer and pipette methods. [, , , , ]
A: this compound can inhibit the precipitation of calcium carbonate, commonly known as limescale, by complexing with calcium ions in solution. [, , , ] This prevents the formation of insoluble calcium carbonate deposits and is the basis for its use as a water softener.
A: The molecular formula of this compound is (NaPO3)6, and its molecular weight is 611.77 g/mol. []
A: While the provided papers don't include specific spectroscopic data, researchers typically characterize this compound using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide insights into the compound's structure, bonding, and interactions with other molecules. [, ]
A: The effectiveness of this compound as a dispersing agent can vary significantly depending on soil type, particularly clay content and mineralogy, as well as the pH of the solution. [, , , ] Researchers recommend optimizing the concentration of this compound and the agitation method based on the specific soil being analyzed. [, , , ]
A: While this compound has been used to remove calcareous accretions, research suggests that it can damage the patina (protective layer) of copper objects. [] Alternative cleaning agents like sodium tripolyphosphate (STPP) have been proposed as safer options for this application. []
A: Studies indicate that this compound is not effective in removing THMs from water. [] Activated carbons, particularly bituminous and coconut-based carbons, have shown higher adsorption capacities for THMs like chloroform and bromoform. []
ANone: this compound is not typically used as a catalyst and the provided research doesn't mention any catalytic applications for this compound. Its primary applications revolve around its properties as a dispersing agent, water softener, and corrosion inhibitor.
ANone: The provided research primarily focuses on experimental investigations of this compound's properties and applications. Computational chemistry approaches like molecular modeling and QSAR studies could provide further insights into its structure-activity relationships and optimize its performance in various applications.
A: Research suggests that the chain length of polyphosphates influences their dispersing efficiency. [, , , ] Shorter chain polyphosphates, like sodium tripolyphosphate, may exhibit different dispersing properties compared to longer chain polyphosphates like this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
